Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a hydroxyphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate pyrrolidine derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as oxidoreductases and transferases.
Pathways: Modulation of oxidative stress pathways and inhibition of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxyphenylacetate: Similar in structure but lacks the pyrrolidine ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a hydroxyphenyl group but has a different heterocyclic ring
Uniqueness
Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring and ester group make it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-12(16)8-6-11(15)13(7-8)9-2-4-10(14)5-3-9/h2-5,8,14H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCZWDCYTJRWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387195 | |
Record name | methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133748-30-8 | |
Record name | methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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